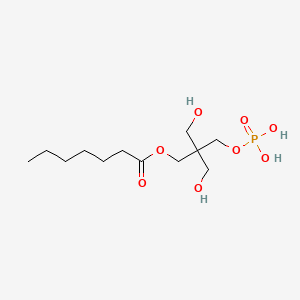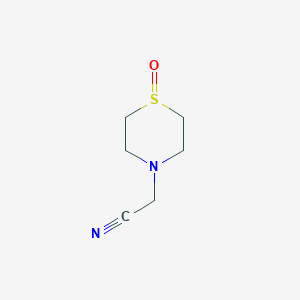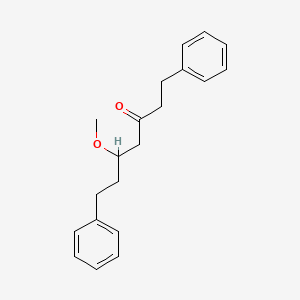![molecular formula C15H16N4O3S2 B14169363 Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate CAS No. 588698-06-0](/img/structure/B14169363.png)
Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethylthiophene-3-carboxylate
- Pyridine-2-carbohydrazide derivatives
- Thiophene-2-carboxylate derivatives
Uniqueness
Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
588698-06-0 |
|---|---|
Molecular Formula |
C15H16N4O3S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[(pyridine-2-carbonylamino)carbamothioylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N4O3S2/c1-8-9(2)24-13(11(8)14(21)22-3)17-15(23)19-18-12(20)10-6-4-5-7-16-10/h4-7H,1-3H3,(H,18,20)(H2,17,19,23) |
InChI Key |
PMBKOFWNSWPOSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NNC(=O)C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)

![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)

![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)


![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
